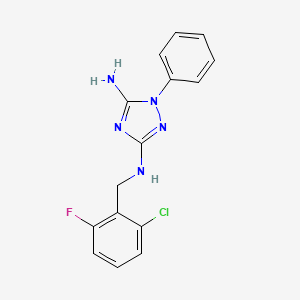
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, also known as CFZ, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CFZ belongs to the family of triazole-containing compounds and has been found to exhibit potent anticancer activity.
Mechanism of Action
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine exerts its anticancer activity by inhibiting the proteasome, a complex cellular machinery responsible for protein degradation. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine binds to the catalytic site of the proteasome and prevents its activity, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins ultimately leads to cell death. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and physiological effects:
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been found to induce cell cycle arrest and DNA damage in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments. It is easy to synthesize, has high stability, and exhibits potent anticancer activity. However, N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has some limitations. It is poorly soluble in water, which can limit its bioavailability. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine also has a short half-life in vivo, which may require frequent dosing.
Future Directions
For N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine research include exploring its potential as a combination therapy with other anticancer drugs and investigating its potential for the treatment of other diseases.
Synthesis Methods
The synthesis of N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves the reaction of 2-chloro-6-fluorobenzylamine with phenyl isothiocyanate in the presence of triethylamine to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole-3,5-diamine in the presence of acetic acid to yield N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine. The synthesis of N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been optimized to achieve high yields and purity.
Scientific Research Applications
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, colon cancer, lung cancer, and leukemia. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. In addition to its anticancer activity, N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been found to exhibit anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
3-N-[(2-chloro-6-fluorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5/c16-12-7-4-8-13(17)11(12)9-19-15-20-14(18)22(21-15)10-5-2-1-3-6-10/h1-8H,9H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOGGSGNTZOYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NCC3=C(C=CC=C3Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

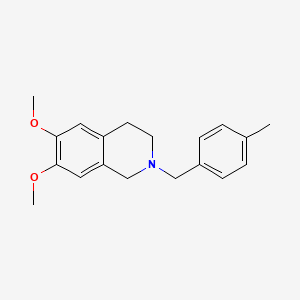
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)

methanone](/img/structure/B5699089.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)

![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)

![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)
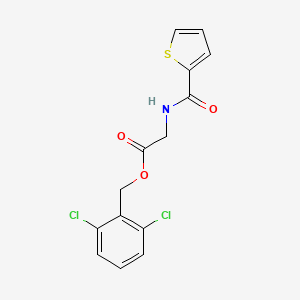
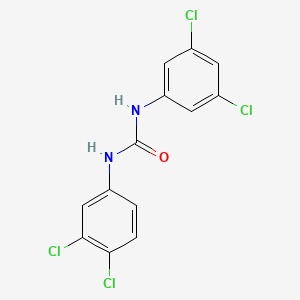
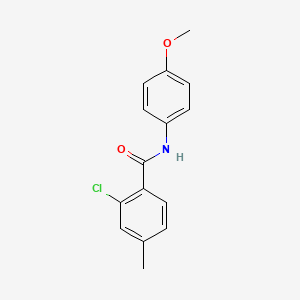
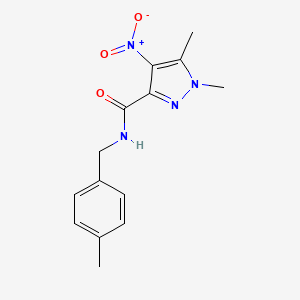
![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)